molecular formula C14H21NO2 B14365247 3-Benzyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine CAS No. 90040-49-6

3-Benzyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine

Cat. No.: B14365247
CAS No.: 90040-49-6
M. Wt: 235.32 g/mol
InChI Key: VOPBEFXZVJNVPX-UHFFFAOYSA-N
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Description

3-Benzyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine is an organic compound belonging to the oxazolidine class Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms This particular compound is characterized by the presence of a benzyl group, an ethoxymethyl group, and a methyl group attached to the oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with ethyl glyoxylate, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxymethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amines or alcohols

    Substitution: Substituted oxazolidines

Scientific Research Applications

3-Benzyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl and ethoxymethyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
  • 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride

Uniqueness

3-Benzyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine is unique due to its specific substitution pattern on the oxazolidine ring. The presence of both benzyl and ethoxymethyl groups provides distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, compared to similar compounds.

Properties

CAS No.

90040-49-6

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

3-benzyl-5-(ethoxymethyl)-2-methyl-1,3-oxazolidine

InChI

InChI=1S/C14H21NO2/c1-3-16-11-14-10-15(12(2)17-14)9-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3

InChI Key

VOPBEFXZVJNVPX-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CN(C(O1)C)CC2=CC=CC=C2

Origin of Product

United States

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